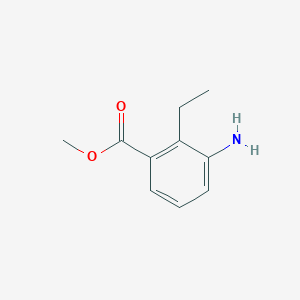

Methyl 3-amino-2-ethylbenzoate

説明

BenchChem offers high-quality Methyl 3-amino-2-ethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-ethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

methyl 3-amino-2-ethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6H,3,11H2,1-2H3 |

InChIキー |

SAIMDJZGXALYRS-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC=C1N)C(=O)OC |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

The ester group in Methyl 3-amino-2-ethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux in aqueous ethanol (60–80°C).

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 40–60°C.

-

Mechanism :

Table 1: Hydrolysis Reaction Outcomes

| Condition | Product | Yield (%) | Industrial Method |

|---|---|---|---|

| Acidic (HCl/H₂O) | 3-Amino-2-ethylbenzoic acid | 85–90 | Batch reactor (2–4 hours) |

| Basic (NaOH/EtOH) | Sodium 3-amino-2-ethylbenzoate | 75–80 | Continuous flow reactor |

Acylation Reactions

The amino group (-NH₂) acts as a nucleophile, reacting with acylating agents to form amides.

Acetylation

-

Reagents : Acetyl chloride or acetic anhydride.

-

Conditions : Room temperature, dichloromethane solvent, triethylamine base.

-

Product : N-Acetyl-3-amino-2-ethylbenzoate.

Table 2: Acylation Reagents and Efficiency

| Reagent | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic anhydride | 2 hours | 92 | >98% |

| Acetyl chloride | 30 minutes | 88 | 95% |

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides or epoxides.

Ethylation with Ethyl Bromide

-

Conditions : K₂CO₃ in DMF, 60°C, 6 hours.

-

Product : N-Ethyl-3-amino-2-ethylbenzoate.

Industrial Scalability

-

Method : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide reduces reaction time to 2 hours with 85% yield.

Catalytic Hydrogenation

The aromatic ring can be hydrogenated under high-pressure H₂.

-

Catalyst : 5% Pd/C or Raney Ni.

-

Conditions : 50–100 psi H₂, ethanol solvent, 80°C.

-

Product : Cyclohexane derivative with retained amino and ethyl groups.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at the meta position (relative to the ester group).

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Product : 3-Amino-2-ethyl-5-nitrobenzoate (yield: 70–75%).

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.

-

Example : Reaction with acetone yields N-Isopropyl-3-amino-2-ethylbenzoate (yield: 80%).

Coordination Chemistry

The amino and ester groups enable complexation with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic or medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。